2-chloro-N-ethylnicotinamide
Overview
Description
2-Chloro-N-ethylnicotinamide: is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol It is a derivative of nicotinamide, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and a chlorine atom is substituted at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-chloro-N-ethylnicotinamide typically involves the chlorination of nicotinamide followed by N-alkylation. One common method is as follows:
Chlorination of Nicotinamide: Nicotinamide is reacted with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the second position of the pyridine ring.
N-Alkylation: The resulting 2-chloronicotinamide is then subjected to N-alkylation using ethyl iodide (C2H5I) or ethyl bromide (C2H5Br) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
2-Chloro-N-ethylnicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position of the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Major Products:
Nucleophilic Substitution: Formation of substituted nicotinamides.
Reduction: Formation of N-ethyl-2-chloronicotinamines.
Oxidation: Formation of N-ethyl-2-chloronicotinamide N-oxides.
Scientific Research Applications
Chemistry:
2-Chloro-N-ethylnicotinamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
The compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules. Its derivatives may find applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethylnicotinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
- 2-Chloro-N,N-diethylnicotinamide
- 2-Chloro-N-ethyl-N-methylnicotinamide
- 2-Chloro-N-methylnicotinamide
- N-ethyl-2-chloronicotinamide
Comparison:
2-Chloro-N-ethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity in nucleophilic substitution reactions or varying degrees of biological activity. The presence of the ethyl group on the nitrogen atom can influence its solubility, stability, and interaction with molecular targets.
Properties
IUPAC Name |
2-chloro-N-ethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGOHZCKMJZGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429376 | |
Record name | 2-chloro-N-ethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-22-3 | |
Record name | 2-chloro-N-ethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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